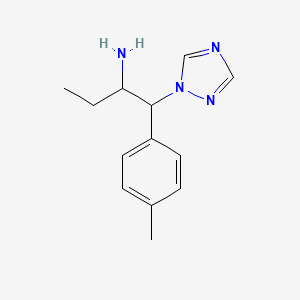
1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound's chemical formula is C13H18N4, with a molecular weight of 230.31 g/mol. Its structure includes a triazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C 13H 18N 4 |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | This compound |
| Appearance | Oil |
| Storage Temperature | 4 °C |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies on similar triazole derivatives have shown promising results against various cancer cell lines. A comparative analysis highlighted that certain triazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways such as p53 and caspase-related mechanisms .
Case Study Example:
A study involving triazole derivatives reported IC50 values for cytotoxicity against MCF-7 breast cancer cells ranging from 0.12 to 15.63 µM. The compounds were found to enhance the expression of pro-apoptotic proteins significantly .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth. Similar triazoles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 2 |
| Triazole Derivative B | Escherichia coli | 8 |
The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways relevant to disease processes. Triazoles are known to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of essential biomolecules.
Toxicological Profile
While the compound shows promise in various applications, it is essential to consider its safety profile. Preliminary data suggest that it may exhibit acute toxicity if ingested and can cause skin irritation . Further toxicological studies are necessary to fully understand its safety implications in therapeutic contexts.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-12(14)13(17-9-15-8-16-17)11-6-4-10(2)5-7-11/h4-9,12-13H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKUSWXVKIDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C)N2C=NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














